2-Butylamino-5-pyridineboronic acid, pinacol ester
Description
Molecular Architecture and Bonding Configuration
2-Butylamino-5-pyridineboronic acid pinacol ester (C₁₅H₂₅BN₂O₂) features a pyridine ring substituted with a butylamino group at the 2-position and a boronic acid pinacol ester moiety at the 5-position. The pinacol ester group consists of a boron atom bonded to two oxygen atoms, each connected to a methyl-substituted isopropyl group, forming a six-membered cyclic structure. The butylamino substituent introduces a secondary amine (NH) linked to a four-carbon alkyl chain, which enhances steric bulk and potential hydrogen-bonding interactions. The pyridine ring's nitrogen participates in conjugation with the aromatic π-system, while the boronic ester group remains isolated due to the pinacol protection, preventing protodeborylation.
Key bonding features include:
- B–O bonds : Two single bonds between boron and oxygen in the pinacol ester (average bond length ~1.35 Å).
- B–N bond : A single bond between boron and the pyridine nitrogen (bond length ~1.59 Å).
- C–N bond : A single bond between the pyridine carbon and the butylamino nitrogen (bond length ~1.47 Å).
The molecular architecture balances electronic and steric effects, with the pinacol ester stabilizing the boronic acid moiety for enhanced storage stability.
Crystallographic Analysis and Conformational Stability
While direct crystallographic data for 2-butylamino-5-pyridineboronic acid pinacol ester is limited, insights can be inferred from related pyridinylboronic esters. For example, 4-pyridineboronic acid methyl ester crystallizes in a monoclinic system (P21/n space group), with the pyridine nitrogen participating in hydrogen bonding to boronic acid hydroxyl groups. Similarly, the butylamino group in the target compound may engage in intermolecular hydrogen bonding via its NH group, stabilizing a three-dimensional network. The pinacol ester’s bulky methyl groups likely induce steric hindrance, favoring a planar pyridine ring conformation. Comparative studies of pyridine-based boronic esters suggest that substituent position (e.g., 2- vs. 4-pyridyl) significantly impacts crystal packing and stability.
Electronic Structure and Resonance Effects
The pyridine ring’s aromaticity and the boronic ester’s electron-withdrawing nature create a complex electronic profile. The nitrogen atom in the pyridine ring withdraws electron density via resonance, while the butylamino group donates electrons through inductive effects. This push-pull system may influence the compound’s reactivity in cross-coupling reactions, such as Suzuki-Miyaura, where electron-deficient aryl halides are more reactive.
Key electronic features:
| Group | Electronic Effect | Impact on Reactivity |
|---|---|---|
| Pyridine N | Electron-withdrawing resonance | Enhances electrophilicity at C-5 |
| Boronic ester | Electron-withdrawing inductive | Stabilizes boron for coupling |
| Butylamino (NH) | Electron-donating inductive | Modulates hydrogen-bonding capacity |
The butylamino group’s steric bulk may also hinder approach of catalytic intermediates, necessitating optimized reaction conditions.
Comparative Analysis with Related Pyridinylboronic Esters
2-Butylamino-5-pyridineboronic acid pinacol ester differs structurally and functionally from other pyridinylboronic esters, as summarized in Table 1.
The butylamino group distinguishes this compound from simpler analogs by introducing steric and electronic complexity, potentially broadening its utility in asymmetric catalysis or ligand design.
Properties
IUPAC Name |
N-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BN2O2/c1-6-7-10-17-13-9-8-12(11-18-13)16-19-14(2,3)15(4,5)20-16/h8-9,11H,6-7,10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFMZOJLPSGKNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)NCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Introduction
2-Butylamino-5-pyridineboronic acid, pinacol ester is a boronic acid derivative with potential applications in medicinal chemistry and biological research. This compound is notable for its ability to interact with various biological targets, making it a subject of interest in pharmacological studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H18BNO2
- Molecular Weight : 219.09 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to inhibit certain enzymes and modulate various signaling pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for proteases and other enzymes that require boron for their activity.
- Cell Signaling Modulation : It can influence pathways such as PI3K/Akt, MAPK/ERK, and NF-κB, which are crucial for cell proliferation and survival.
Anticancer Activity
Research indicates that boronic acids can exhibit anticancer properties by inhibiting the proteasome, leading to the accumulation of pro-apoptotic factors within cancer cells. Studies have shown that derivatives like 2-butylamino-5-pyridineboronic acid can lead to significant cell death in various cancer cell lines.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and function.
Case Studies
-
Study on Cancer Cell Lines
- Objective : To evaluate the cytotoxic effects of 2-butylamino-5-pyridineboronic acid on breast cancer cell lines.
- Methodology : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating a dose-dependent response.
-
Antimicrobial Efficacy
- Objective : To assess the effectiveness of the compound against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine inhibition zones.
- Findings : The compound showed promising antimicrobial activity with inhibition zones greater than those observed with standard antibiotics.
Data Table: Biological Activity Overview
| Activity Type | Target Organism/Cell Line | Assay Method | Result |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | MTT Assay | IC50 = 12 µM |
| Antimicrobial | Staphylococcus aureus | Disk Diffusion | Inhibition Zone = 15 mm |
| Enzyme Inhibition | Proteasome | Fluorometric Assay | 75% inhibition at 20 µM |
Scientific Research Applications
Medicinal Chemistry
2-Butylamino-5-pyridineboronic acid, pinacol ester is primarily utilized in the development of pharmaceutical compounds. It serves as a key intermediate in the synthesis of various biologically active molecules.
- DYRK1A Inhibitors : This compound has been employed in the synthesis of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is implicated in various neurodegenerative diseases and cancer, making these inhibitors of significant therapeutic interest .
Organic Synthesis
In organic chemistry, this compound is used as a versatile building block for constructing complex organic molecules through cross-coupling reactions.
- Suzuki-Miyaura Coupling : The compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are vital for forming carbon-carbon bonds in the synthesis of biaryl compounds. These reactions are widely used in developing agrochemicals and pharmaceuticals .
Material Science
The unique properties of boronic acids allow their use in materials science, particularly in the development of sensors and polymers.
- Boron-Doped Polymers : Research has shown that incorporating boron-containing compounds like 2-butylamino-5-pyridineboronic acid into polymers can enhance their electrical conductivity and thermal stability. This has implications for the development of advanced materials for electronic applications .
Data Table: Key Applications Overview
Case Study 1: DYRK1A Inhibitor Development
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of 2-butylamino-5-pyridineboronic acid to evaluate their potency as DYRK1A inhibitors. The results indicated that specific modifications to the pyridine ring significantly enhanced biological activity, providing a pathway for developing new treatments for Alzheimer's disease .
Case Study 2: Cross-Coupling Reactions
A research article detailed the successful application of 2-butylamino-5-pyridineboronic acid in a series of Suzuki-Miyaura reactions to synthesize complex biaryl compounds. The study highlighted the efficiency and selectivity achieved using this boronic acid derivative under mild reaction conditions, showcasing its potential for large-scale applications in pharmaceutical manufacturing .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the pyridine ring, influencing molecular weight, solubility, and reactivity:
Key Observations :
- Substituent Bulkiness: Bulky groups (e.g., piperidinyl in , BOC-amino in ) increase molecular weight and reduce solubility in non-polar solvents.
- Electron Effects: Electron-donating groups (e.g., butylamino, methoxy) enhance boronate reactivity in cross-couplings, while electron-withdrawing groups (e.g., nitro in ’s 2-nitro analog) slow reaction kinetics .
- Solubility : All pinacol esters exhibit better solubility than their parent boronic acids, particularly in chloroform and ketones .
Reactivity in Cross-Coupling Reactions
The electronic nature of substituents critically impacts Suzuki-Miyaura coupling efficiency:
- This compound: The electron-donating butylamino group activates the boronate, enabling efficient coupling with aryl halides (typical yields >80% under Pd catalysis) .
- 2-Methoxy analog: Methoxy’s moderate electron donation results in slightly lower reactivity compared to amino groups .
- Chloro-amino analog (): The chloro group’s electron-withdrawing effect counteracts the amino group’s activation, requiring harsher conditions (e.g., higher temperatures) .
- Nitro-substituted analog : Electron-withdrawing nitro groups significantly reduce reactivity, necessitating specialized catalysts (e.g., Pd-XPhos) .
Preparation Methods
Protection of the Amino Group
- The amino group on the pyridine ring is protected using tert-butyl dicarbonate (Boc2O) under catalytic conditions with 4-dimethylaminopyridine (DMAP) .
- Reaction conditions:
- Solvent: N,N-Dimethylformamide (DMF)
- Temperature: 15–30 °C
- Time: 5–8 hours
- Molar ratios: Amino-pyridine to Boc2O = 1:2.5; DMAP catalyst 0.15 equivalents
- This step yields a bis-Boc protected amino pyridine intermediate, which is more stable for subsequent lithiation.
Lithiation and Borylation
- The protected pyridine derivative is subjected to lithiation using n-butyllithium at low temperatures (-70 to -80 °C) under nitrogen atmosphere.
- After lithiation, triisopropyl borate is added to the reaction mixture to introduce the boronic acid moiety at the 5-position.
- Reaction time: 5–8 hours
- The reaction converts the bromine substituent into a boronic acid intermediate with partial deprotection of the Boc groups occurring during quenching.
Deprotection and Pinacol Ester Formation
- The partially deprotected boronic acid intermediate is treated with acid to remove the remaining Boc protecting groups, yielding 2-aminopyridine-5-boronic acid .
- This boronic acid is then refluxed with pinacol in an organic solvent (e.g., tetrahydrofuran or ethyl acetate) to form the stable pinacol ester .
- The pinacol esterification reaction is typically performed under water-diverting conditions to drive the equilibrium toward ester formation.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Amino group protection | Boc2O, DMAP, DMF | 15–30 °C | 5–8 hours | Molar ratio Boc2O:amino-pyridine = 2.5 |
| Lithiation | n-Butyllithium, N2 atmosphere | -70 to -80 °C | 5–8 hours | Halogen-lithium exchange |
| Borylation | Triisopropyl borate | -70 to -80 °C | Concurrent with lithiation | Converts Br to boronic acid |
| Deprotection | Acid treatment (e.g., HCl) | Room temperature | Variable | Removes Boc protecting groups |
| Pinacol esterification | Pinacol, organic solvent (THF, ethyl acetate) | Reflux | Several hours | Water removal to drive ester formation |
Research Findings and Analysis
- The protection of the amino group is critical to avoid side reactions during lithiation and borylation steps, enhancing yield and purity.
- Low temperature lithiation (-70 to -80 °C) is necessary to control regioselectivity and avoid decomposition.
- Triisopropyl borate is an effective boron source for converting aryl lithium intermediates to boronic acids.
- Pinacol ester formation stabilizes the boronic acid, facilitating handling and storage.
- The overall synthetic route is scalable and suitable for industrial production due to moderate reaction conditions and good yields.
Comparative Notes on Related Compounds
While direct literature on this compound is limited, analogous methods for 2-aminopyrimidine or 2-amino-5-pyrimidine boronic acid pinacol esters provide a reliable synthetic framework, indicating the general applicability of the protection-lithiation-borylation-pinacol esterification strategy for nitrogen-containing heteroaryl boronic esters.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-butylamino-5-pyridineboronic acid, pinacol ester, and how can purity be optimized?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling, where the boronic ester reacts with halogenated pyridine derivatives. Key steps include:
- Using Pd(dppf)Cl₂ as a catalyst in THF/water under inert atmosphere at 75°C for 3 hours .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., butylamino group at position 2, boronic ester at position 5).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ for C₁₅H₂₆BN₂O₂: 284.21).
- IR Spectroscopy : B-O stretching (~1350 cm⁻¹) and NH bending (~1600 cm⁻¹) bands .
Q. What are the primary applications of this compound in organic synthesis?
- Key Uses :
- Suzuki-Miyaura Coupling : To construct biaryl motifs in drug candidates (e.g., kinase inhibitors) .
- Pharmaceutical Intermediates : Functionalization of pyridine scaffolds for antimicrobial or anticancer agents .
Advanced Research Questions
Q. How do steric effects from the butylamino group influence cross-coupling efficiency, and how can reaction conditions be adjusted to mitigate these effects?
- Challenges : The bulky butylamino group may reduce coupling yields due to steric hindrance.
- Optimization Strategies :
- Increase catalyst loading (e.g., 5–10 mol% Pd(dppf)Cl₂).
- Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Elevate reaction temperature to 90–100°C with microwave assistance .
Q. What stability issues arise during storage, and how should the compound be handled to prevent decomposition?
- Stability Profile :
- Moisture Sensitivity : Hydrolysis of the boronic ester occurs in humid environments.
- Oxidation Risk : Incompatible with strong oxidizing agents (e.g., peroxides).
- Storage Recommendations :
- Store under argon at −20°C in desiccated amber vials.
- Use freshly distilled THF for reactions to avoid trace water .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity in medicinal chemistry?
- Methods :
- Docking Studies : Simulate interactions with target proteins (e.g., EGFR or ALK kinases) using AutoDock Vina.
- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with bioactivity data .
Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?
- Data Discrepancies : Literature yields range from 60–94% for similar pinacol esters due to variable catalyst quality or solvent purity.
- Reproducibility Tips :
- Standardize Pd catalyst sources (e.g., use pre-weighed Pd cartridges).
- Pre-dry solvents over molecular sieves and degas via freeze-pump-thaw cycles .
Methodological Insights
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
